3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a dimethoxyphenyl group, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine typically involves a multistep process. One common method includes the condensation of appropriate hydrazines with β-diketones, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, such as Lewis acids, and may involve heating under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices. Solvent selection and recycling, as well as waste management, are critical considerations in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, facilitating the creation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: It serves as a versatile building block for the synthesis of complex molecules.
Biology: It has shown promise in biological assays, particularly in the inhibition of specific enzymes.
Medicine: This compound is being explored for its potential as an anticancer agent, due to its ability to inhibit cell proliferation.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which 3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine exerts its effects involves the inhibition of specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation. The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another member of the pyrazolo[1,5-a]pyrimidine family, known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with similar structural features and biological activities.
Uniqueness
3-(3,4-Dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine is unique due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development, offering potential advantages over similar compounds .
Properties
Molecular Formula |
C22H18F3N3O2 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2-methyl-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C22H18F3N3O2/c1-13-20(15-9-10-17(29-2)18(11-15)30-3)21-26-16(14-7-5-4-6-8-14)12-19(22(23,24)25)28(21)27-13/h4-12H,1-3H3 |
InChI Key |
VGHFQWJXBGIPOF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC(=C(C=C3)OC)OC)C4=CC=CC=C4)C(F)(F)F |
Origin of Product |
United States |
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